
N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline is a chemical compound known for its role as an impurity in the synthesis of certain pharmaceuticals, such as enalapril . This compound is characterized by its complex structure, which includes an ethoxy group, a dioxo group, and a phenylbutan moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline typically involves the reaction of specific starting materials under controlled conditions. One common method involves the reaction of (S)-1-ethoxy-1,4-dioxo-4-phenylbutan-2-yl with D-alanine . The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure high purity and yield, often accompanied by a Certificate of Analysis to verify the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy of measurements.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated as an impurity in pharmaceutical formulations to understand its impact on drug efficacy and safety.
Wirkmechanismus
The mechanism of action of N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use and the specific biological system involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Enalapril: A related compound used as an antihypertensive agent.
Moexipril: Another similar compound with comparable structural features.
Uniqueness
N-(1-Ethoxy-1,4-dioxo-4-phenylbutan-2-yl)-L-alanyl-L-proline is unique due to its specific structural configuration and the presence of both ethoxy and dioxo groups. This uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
88098-09-3 |
|---|---|
Molekularformel |
C20H26N2O6 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[(1-ethoxy-1,4-dioxo-4-phenylbutan-2-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H26N2O6/c1-3-28-20(27)15(12-17(23)14-8-5-4-6-9-14)21-13(2)18(24)22-11-7-10-16(22)19(25)26/h4-6,8-9,13,15-16,21H,3,7,10-12H2,1-2H3,(H,25,26)/t13-,15?,16-/m0/s1 |
InChI-Schlüssel |
MXCSVTIFEAAXAA-VFDRBLODSA-N |
Isomerische SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O |
Kanonische SMILES |
CCOC(=O)C(CC(=O)C1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


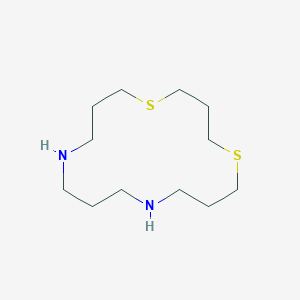
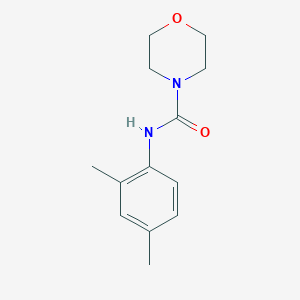
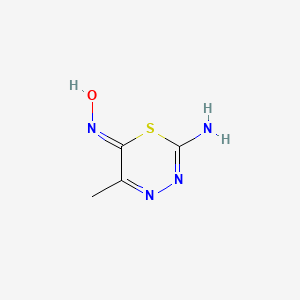
![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)

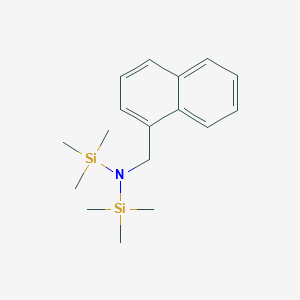
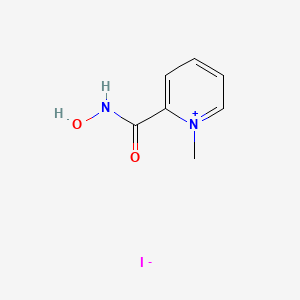
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]piperidine](/img/structure/B14381006.png)
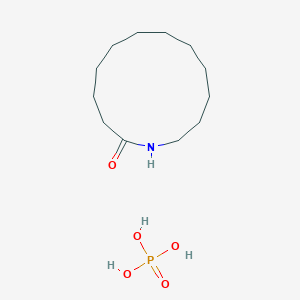
![6-Methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14381030.png)

![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)
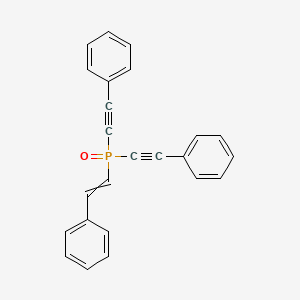
![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
